molecular formula C7H7BrO3S B2792433 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid CAS No. 113589-56-3

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid

Cat. No.: B2792433
CAS No.: 113589-56-3
M. Wt: 251.09
InChI Key: MCZWVUIOGURPRA-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid ( 113589-56-3) is a high-purity, multifunctional heterocyclic building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a thiophene ring core substituted with a bromine atom at the 4-position, a methoxy group at the 3-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 2-position, providing distinct electronic properties and multiple sites for chemical modification . The molecular formula is C 7 H 7 BrO 3 S and it has a molecular weight of 251.10 g/mol . Research Applications and Value: This compound serves as a versatile precursor for the regio-specific synthesis of complex thiophene derivatives via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann), where the bromine atom acts as a handle for further functionalization . The carboxylic acid group allows for conjugation or conversion to other functional groups, such as amides or esters . In scientific research, thiophene derivatives structurally related to this compound have been investigated for their potential antimicrobial and anticancer activities . Preliminary studies on similar analogs have demonstrated significant inhibition against pathogens such as E. coli and Staphylococcus aureus , with Minimum Inhibitory Concentration (MIC) values notably lower than those of some conventional antibiotics like ampicillin . Furthermore, closely related thiophene-carboxylic acid compounds have been identified as inhibitors of Tyrosine-protein phosphatase non-receptor type 1 (PTPN1) , a regulator of the endoplasmic reticulum unfolded protein response, suggesting a potential mechanism of action in biochemical pathway modulation . Handling and Storage: This product is intended For Research Use Only (RUO) . It is strictly not for human or veterinary diagnostic or therapeutic use. Handle with care, using appropriate personal protective equipment. Refer to the Safety Data Sheet for comprehensive hazard information. Store in a cool, dry, and dark place, sealed under dry conditions at room temperature .

Properties

IUPAC Name

4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-3-4(8)5(11-2)6(12-3)7(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZWVUIOGURPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C(=O)O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113589-56-3
Record name 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid typically involves the bromination of 3-methoxy-5-methylthiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of 4-bromo-3-methoxy-5-methylthiophene-2-carboxaldehyde or this compound.

    Reduction: Formation of 4-bromo-3-methoxy-5-methylthiophene-2-methanol.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. Its functional groups allow for diverse chemical substitutions, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including:

  • Substitution Reactions: The bromine atom can be replaced with other nucleophiles, facilitating the formation of new derivatives.
  • Oxidation Reactions: The methoxy group can be oxidized to yield aldehydes or acids.
  • Reduction Reactions: The carboxylic acid group can be reduced to alcohols.

These reactions enable the creation of a wide range of thiophene derivatives that may exhibit different biological activities or chemical properties.

Medicinal Chemistry Potential
The compound exhibits significant biological activities, making it a candidate for further medicinal chemistry research. Key activities include:

  • Antimicrobial Properties: Studies have shown that this compound demonstrates strong antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Activity: In vitro studies on human leukemia cell lines revealed that this compound induces apoptosis, with an IC50 value as low as 1.50 µM for certain derivatives, indicating potent anticancer properties.

Case Studies

  • Antibacterial Study : A comparative analysis of various thiophene derivatives highlighted the efficacy of this compound against resistant bacterial strains. This study positions the compound as a promising candidate for developing new antibiotics.
  • Anticancer Research : In vitro experiments demonstrated that treatment with this compound significantly reduced cell viability in leukemia cells, with morphological changes indicative of apoptosis. Such findings underscore its potential role in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Molecular Properties

The substituents on the thiophene ring significantly influence physicochemical properties such as solubility, acidity, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Differences
4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid 3-OCH₃, 5-CH₃, 4-Br C₇H₇BrO₃S 249.93 Methoxy and methyl substituents
4-Bromo-5-methylthiophene-2-carboxylic acid (CAS 29421-99-6) 5-CH₃, 4-Br C₆H₅BrO₂S 221.08 Lacks methoxy group at position 3
3-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-38-6) 3-Br, 5-Cl C₅H₂BrClO₂S 237.49 Chlorine substituent instead of methyl
4-Bromo-3-methyl-2-thiophenecarboxylic acid (CAS 265652-39-9) 3-CH₃, 4-Br C₆H₅BrO₂S 221.08 Methyl instead of methoxy at position 3
4-Bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid 3-OCH₂COOH, 4-Br C₇H₅BrO₅S 297.14 Carboxymethoxy group increases acidity

Electronic and Reactivity Profiles

  • Methoxy vs. Methyl Groups : The methoxy group in the target compound is electron-donating via resonance, enhancing electron density at position 3. This contrasts with the electron-neutral methyl group in 4-bromo-3-methyl-2-thiophenecarboxylic acid, which may reduce solubility in polar solvents .
  • Halogen Substituents: Bromine at position 4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in analogs like 5-bromothiophene-2-carboxamide derivatives .
  • Carboxylic Acid Derivatives : The carboxymethoxy group in 4-bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid introduces an additional acidic proton (pKa ~2–3), broadening its utility in pH-dependent applications compared to the target compound .

Research Findings and Data

Similarity Analysis (Based on )

Compound Name CAS Number Similarity Score
4-Bromo-5-methylthiophene-2-carboxylic acid 29421-99-6 0.96
4-Bromo-2-thiophenecarboxylic acid 16694-18-1 0.91
3-Bromo-5-chlorothiophene-2-carboxylic acid 60729-38-6 0.82

The high similarity (0.96) between the target compound and 4-bromo-5-methylthiophene-2-carboxylic acid underscores their structural resemblance, differing only in the methoxy group at position 3 .

Key Physical Properties

  • Solubility: The methoxy group in the target compound enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to methyl-substituted analogs .
  • Melting Points : Brominated thiophenes generally exhibit higher melting points due to increased molecular symmetry and intermolecular forces. For example, 4-bromo-3-methyl-2-thiophenecarboxylic acid melts at 145–147°C, while the target compound’s melting point is likely higher due to additional hydrogen bonding from the methoxy group .

Biological Activity

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid is a thiophene derivative with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a bromine atom at the 4-position, a methoxy group at the 3-position, and a carboxylic acid functionality at the 2-position, exhibits various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C₉H₉BrO₃S, with a molecular weight of approximately 265.12 g/mol. The presence of the bromine and methoxy groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit notable antibacterial properties. Preliminary studies suggest its effectiveness against various bacterial strains. For instance:

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4030
K. pneumoniae5019

These results indicate that the compound shows comparable potency to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Thiophene derivatives have been reported to target critical pathways involved in cancer progression. Notably:

  • IC50 Values : The compound has shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxicity.
  • Mechanism of Action : It appears to inhibit angiogenesis and alter cancer cell signaling pathways, potentially leading to apoptosis in treated cells .

Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives have also been documented. The compound may modulate inflammatory responses by inhibiting specific enzymes involved in inflammatory pathways, although detailed studies are still required to elucidate these mechanisms .

Case Studies

  • Antibacterial Study : A study conducted on the antibacterial efficacy of various thiophene derivatives highlighted that this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies on human leukemia cell lines demonstrated that treatment with this compound resulted in reduced cell viability and alterations in cell morphology consistent with apoptosis. The study reported an IC50 value of as low as 1.50 µM for certain derivatives, indicating strong anticancer activity .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameKey Features
5-Bromo-3-methylthiophene-2-carboxylic acidLacks methoxy group; simpler structure
Methyl 4-bromo-3-methoxythiophene-2-carboxylateMethyl ester derivative; differs in functional group
4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene-2-carboxylic acidContains additional hydroxyl and phenyl groups

The unique combination of bromine and methoxy substituents on the thiophene ring is believed to enhance its reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized thiophene core. For example, bromine or N-bromosuccinimide (NBS) can introduce bromine at the 4-position of a 3-methoxy-5-methylthiophene-2-carboxylic acid precursor. Methoxy and methyl groups are often introduced via nucleophilic substitution or coupling reactions (e.g., Ullmann coupling for methoxy groups). Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies substituent positions and confirms regioselectivity. Bromine’s deshielding effect and methoxy’s electron-donating nature produce distinct splitting patterns.
  • IR Spectroscopy : Confirms carboxylic acid (-COOH, ~2500–3300 cm⁻¹), methoxy (-OCH3, ~2850 cm⁻¹), and aromatic C-Br (~600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₇BrO₃S: theoretical 272.93 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction pathways in this compound?

  • Methodological Answer :
  • Bromine (4-position) : Acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position. Its steric bulk may hinder reactions at adjacent sites.
  • Methoxy (3-position) : Electron-donating via resonance, increasing electron density at the 2- and 5-positions, promoting nucleophilic attacks.
  • Methyl (5-position) : Steric hindrance reduces reactivity at the 5-position but stabilizes intermediates via hyperconjugation. Computational tools (e.g., DFT) can model charge distribution to predict reactivity .

Q. How can researchers resolve contradictions in reaction yields attributed to substituent positioning?

  • Methodological Answer :
  • Control Experiments : Compare yields of analogous compounds (e.g., 4-bromo-3-methyl vs. 5-bromo-3-methoxy derivatives) to isolate positional effects.
  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ NMR to identify rate-limiting steps.
  • Computational Analysis : Use DFT calculations to assess transition-state energies and identify steric/electronic bottlenecks. For example, methoxy groups may stabilize intermediates via resonance, while bromine slows down electrophilic steps .

Q. What are the challenges in X-ray crystallography for this compound, and how can they be mitigated?

  • Methodological Answer :
  • Heavy Atom (Bromine) : Facilitates phasing but may cause absorption errors. Use Mo-Kα radiation (λ = 0.7107 Å) and empirical absorption corrections.
  • Disorder in Methoxy/Methyl Groups : Low-temperature data collection (e.g., 100 K) reduces thermal motion.
  • Hydrogen Bonding : Carboxylic acid groups often form dimers, complicating packing analysis. Refinement with SHELXL or OLEX2 can model disordered regions .

Comparative Analysis Table

Compound Substituents Reactivity Profile
4-Bromo-3-methoxy-5-methylthiophene-2-COOHBr (4), OCH3 (3), CH3 (5)High electrophilic substitution at 5-position; stabilized intermediates via resonance.
4,5-Dibromo-3-methylthiophene-2-COOHBr (4,5), CH3 (3)Dual bromine enhances cross-coupling (e.g., Suzuki) but reduces solubility.
5-Bromo-4-methylthiophene-2-COOHBr (5), CH3 (4)Methyl steric hindrance limits reactivity at 4-position; bromine directs substitution.

Data synthesized from structural and reactivity comparisons in , and 17.

Key Notes for Experimental Design

  • Synthetic Optimization : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for methoxy introduction to avoid side reactions .
  • Analytical Validation : Combine LC-MS with 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Data Reproducibility : Document solvent polarity and temperature effects rigorously, as bromine’s electron-withdrawing nature amplifies solvent-dependent reactivity .

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